(2S)-4-(methylsulfanyl)butane-1,2-diamine
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Overview
Description
(2S)-4-(methylsulfanyl)butane-1,2-diamine is an organic compound with a unique structure characterized by the presence of a methylsulfanyl group attached to a butane backbone with two amine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-(methylsulfanyl)butane-1,2-diamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as butane-1,2-diamine and methylthiol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: The reactions are conducted in large-scale reactors to accommodate the production of significant quantities.
Optimization of Conditions: Reaction conditions such as temperature, pressure, and concentration are optimized to maximize yield and minimize by-products.
Automated Purification: Advanced purification techniques, including automated chromatography systems, are employed to ensure consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2S)-4-(methylsulfanyl)butane-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the methylsulfanyl group, yielding butane-1,2-diamine.
Substitution: The amine groups can participate in substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid, typically used in an organic solvent such as dichloromethane.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a base to facilitate the substitution reactions.
Major Products Formed
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Butane-1,2-diamine.
Substitution Products: Various alkylated or acylated derivatives of this compound.
Scientific Research Applications
(2S)-4-(methylsulfanyl)butane-1,2-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific biochemical pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of (2S)-4-(methylsulfanyl)butane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to active sites and modulating the activity of the target molecules. This interaction can lead to changes in biochemical pathways, influencing cellular processes and physiological responses.
Comparison with Similar Compounds
Similar Compounds
Butane-1,2-diamine: Lacks the methylsulfanyl group, making it less reactive in certain chemical reactions.
(2R)-4-(methylsulfanyl)butane-1,2-diamine: The enantiomer of (2S)-4-(methylsulfanyl)butane-1,2-diamine, with different stereochemistry and potentially different biological activity.
4-(methylsulfanyl)butane-1,2-diamine: Without the stereochemical designation, this compound may have different reactivity and applications.
Uniqueness
This compound is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological targets. The presence of the methylsulfanyl group also imparts distinct chemical properties, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
(2S)-4-methylsulfanylbutane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2S/c1-8-3-2-5(7)4-6/h5H,2-4,6-7H2,1H3/t5-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCPJXANXGBPYRU-YFKPBYRVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(CN)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](CN)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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